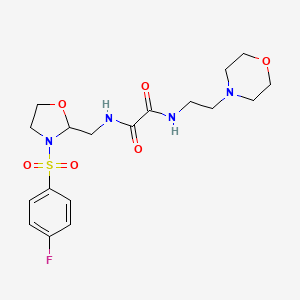
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C18H25FN4O6S and its molecular weight is 444.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound notable for its complex structure, which includes an oxazolidinone ring, a sulfonyl group, and an oxalamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C18H20FN3O4S, with a molecular weight of approximately 367.42 g/mol. The presence of the 4-fluorophenyl group and the morpholino moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN3O4S |
| Molecular Weight | 367.42 g/mol |
| Functional Groups | Oxazolidinone, Sulfonyl, Oxalamide |
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways associated with cancer. The sulfonyl group may enhance the binding affinity to target enzymes, potentially leading to effective inhibition.
Anticancer Properties
In vitro assays have shown that compounds with similar structural features demonstrate anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. The oxazolidinone structure is known to influence gene expression, suggesting that this compound may also have epigenetic effects.
Case Studies
- Histone Deacetylase Inhibition : Compounds containing oxazolidinone structures have been studied for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. This compound may exhibit similar properties, warranting further investigation into its HDAC inhibitory activity.
- Enzyme Interaction Studies : Interaction studies involving this compound are essential for understanding its biological mechanisms. These studies typically focus on assessing binding affinities and inhibition constants against target enzymes.
Synthesis Pathway
The synthesis of this compound generally involves several key steps:
- Formation of the Oxazolidinone Ring : Reacting an amino alcohol with a carbonyl compound under acidic conditions.
- Introduction of the Sulfonyl Group : The intermediate oxazolidinone is treated with a sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) in the presence of a base such as triethylamine.
- Oxalamide Formation : Finally, the sulfonylated oxazolidinone reacts with oxalyl chloride and morpholine to yield the desired product.
Research Findings
Recent studies highlight the potential therapeutic applications of this compound in treating metabolic disorders and cancers. The unique combination of functional groups enhances its selectivity and potency against specific biological targets.
Propiedades
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O6S/c19-14-1-3-15(4-2-14)30(26,27)23-9-12-29-16(23)13-21-18(25)17(24)20-5-6-22-7-10-28-11-8-22/h1-4,16H,5-13H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILNDNWSWGMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













